molecular formula C11H19N3O2 B13494058 2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid

2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid

Cat. No.: B13494058
M. Wt: 225.29 g/mol
InChI Key: UVARJECGJCHKGI-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid is an organic compound with the molecular formula C10H18N2O2 This compound is characterized by the presence of a pyrazole ring, a methylamino group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative followed by the introduction of the methylamino group and subsequent carboxylation to form the hexanoic acid chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methylamino group can form hydrogen bonds with target molecules, influencing their function. The hexanoic acid chain can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid
  • 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid

Uniqueness

2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanoic acid is unique due to its longer hexanoic acid chain, which can influence its chemical properties and interactions compared to similar compounds with shorter chains. This structural difference can result in distinct biological activities and applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-methyl-2-(methylamino)-6-pyrazol-1-ylhexanoic acid

InChI

InChI=1S/C11H19N3O2/c1-11(12-2,10(15)16)6-3-4-8-14-9-5-7-13-14/h5,7,9,12H,3-4,6,8H2,1-2H3,(H,15,16)

InChI Key

UVARJECGJCHKGI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=CC=N1)(C(=O)O)NC

Origin of Product

United States

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